molecular formula C22H29N3O3 B11077997 (3E)-4-(azepan-1-yl)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-methyl-2,4-dioxobutanamide

(3E)-4-(azepan-1-yl)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-methyl-2,4-dioxobutanamide

Cat. No.: B11077997
M. Wt: 383.5 g/mol
InChI Key: WUNSPBSQCVLQGI-ZPHPHTNESA-N
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Description

“(3E)-4-(azepan-1-yl)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-methyl-2,4-dioxobutanamide” is a mouthful, but let’s break it down. This compound belongs to the class of isoquinoline derivatives and features an azepane ring fused with an isoquinoline moiety. The “3E” in the name indicates the geometry of the double bond.

Preparation Methods

Synthetic Routes::

    Heterocyclic Synthesis:

    Strecker Synthesis:

Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, typically at the isoquinoline moiety, leading to the formation of various oxidation products.

    Reduction: Reduction of the imine double bond or the carbonyl group can yield different derivatives.

    Substitution: Nucleophilic substitution reactions occur at the azepane nitrogen or other reactive sites.

    Cyclization: Intramolecular cyclization reactions are possible due to the fused ring system.

Common Reagents and Conditions::

    Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromium(VI) reagents.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Examples include N-methyl-3,4-dihydroisoquinolin-1(2H)-ylidene derivatives and their cyclized forms.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity and potential applications in organic synthesis.
Biology and Medicine::
  • Limited studies, but potential as a pharmacophore for drug design.
  • Interaction with biological targets remains an area of interest.
Industry::
  • Not widely used industrially due to its specialized nature.

Mechanism of Action

The exact mechanism of action is not well-established. its structural features suggest potential interactions with receptors or enzymes related to neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

While unique in its azepane-isoquinoline fusion, similar compounds include:

  • Isoquinoline derivatives with different substituents.
  • Azepane-containing compounds in drug discovery.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

(Z)-4-(azepan-1-yl)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-N-methyl-4-oxobut-2-enamide

InChI

InChI=1S/C22H29N3O3/c1-22(2)14-15-10-6-7-11-16(15)18(24-22)17(19(26)20(27)23-3)21(28)25-12-8-4-5-9-13-25/h6-7,10-11,26H,4-5,8-9,12-14H2,1-3H3,(H,23,27)/b19-17-

InChI Key

WUNSPBSQCVLQGI-ZPHPHTNESA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)NC)/O)/C(=O)N3CCCCCC3)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)NC)O)C(=O)N3CCCCCC3)C

Origin of Product

United States

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